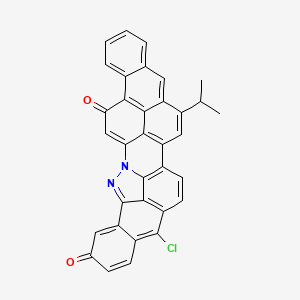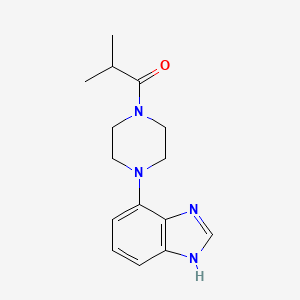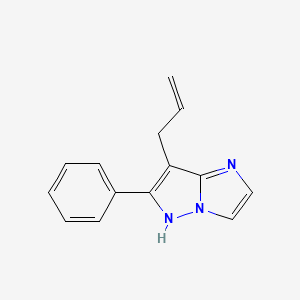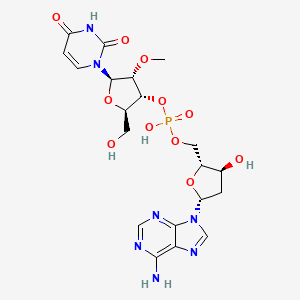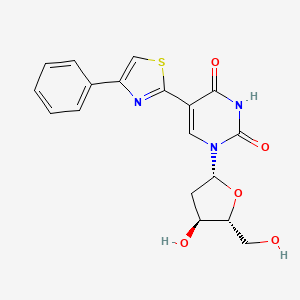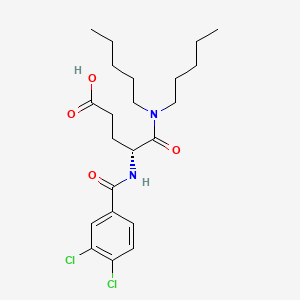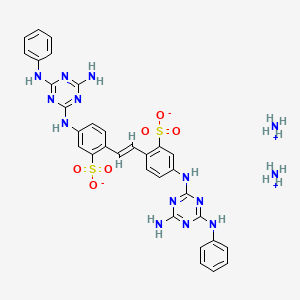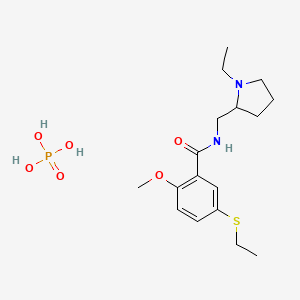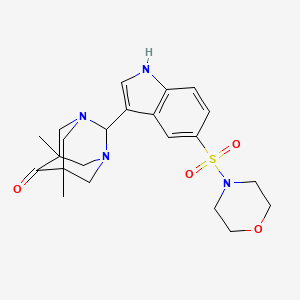
1H-Pyrazole-1-carboxaldehyde, 4,5-dihydro-5-(4-methoxyphenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-6-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-1-carboxaldehyde, 4,5-dihydro-5-(4-methoxyphenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-6-yl)- is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique structure, which includes methoxyphenyl and benzopyran groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-1-carboxaldehyde, 4,5-dihydro-5-(4-methoxyphenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-6-yl)- typically involves multi-step organic reactions. The process may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the methoxyphenyl groups: This step may involve electrophilic aromatic substitution reactions.
Formation of the benzopyran ring: This can be synthesized through cyclization reactions involving phenolic compounds.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization may be used for purification.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrazole-1-carboxaldehyde, 4,5-dihydro-5-(4-methoxyphenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-6-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Methanol, ethanol, dichloromethane
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of pyrazoles are often studied for their potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine
In medicine, compounds with similar structures have been investigated for their potential therapeutic effects, such as anticancer and antiviral activities.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 1H-Pyrazole-1-carboxaldehyde, 4,5-dihydro-5-(4-methoxyphenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-6-yl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazole-1-carboxaldehyde derivatives: These compounds share the pyrazole core structure but differ in their substituents.
Benzopyran derivatives: These compounds contain the benzopyran ring and may have different functional groups attached.
Uniqueness
The uniqueness of 1H-Pyrazole-1-carboxaldehyde, 4,5-dihydro-5-(4-methoxyphenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-6-yl)- lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
154185-81-6 |
|---|---|
Formule moléculaire |
C27H22N2O5 |
Poids moléculaire |
454.5 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-5-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]-3,4-dihydropyrazole-2-carbaldehyde |
InChI |
InChI=1S/C27H22N2O5/c1-32-20-8-3-17(4-9-20)24-14-23(28-29(24)16-30)19-7-12-26-22(13-19)25(31)15-27(34-26)18-5-10-21(33-2)11-6-18/h3-13,15-16,24H,14H2,1-2H3 |
Clé InChI |
OCAVYPPXROFTIB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2CC(=NN2C=O)C3=CC4=C(C=C3)OC(=CC4=O)C5=CC=C(C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


